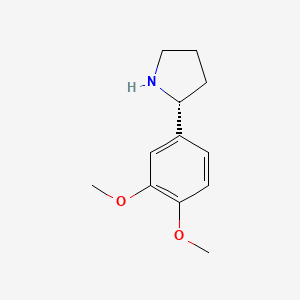
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone typically involves the reaction of hydrobromic acid with 3-bromopyridine to form a brominated intermediate. This intermediate is then reacted with iron acetate to remove the bromine and yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pyridine derivatives.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(pyridin-2-yl)ethanone: Similar structure but lacks the hydroxyl group.
2-Bromo-1-(3-chloropyridin-2-yl)ethanone: Contains a chlorine atom instead of a hydroxyl group.
1-(3-Bromopyridin-2-yl)ethanone: Similar structure but with different functional groups.
Uniqueness
2-Bromo-1-(3-hydroxypyridin-2-yl)ethanone is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
2-bromo-1-(3-hydroxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6(11)7-5(10)2-1-3-9-7/h1-3,10H,4H2 |
Clave InChI |
SBUBYNWVPDZMNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



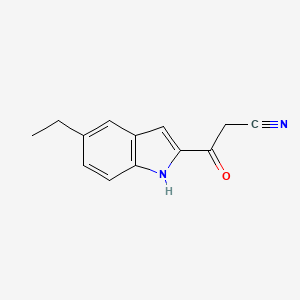

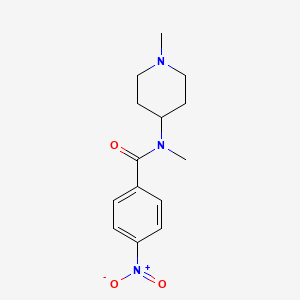
![3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid](/img/structure/B13892054.png)
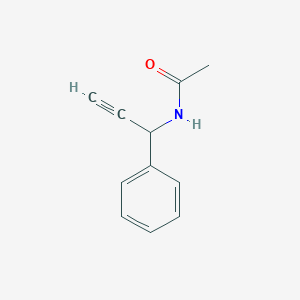
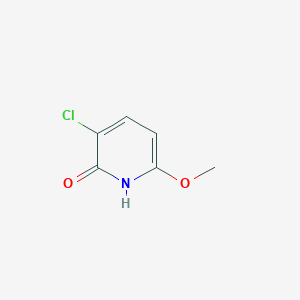
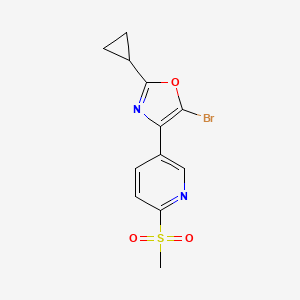
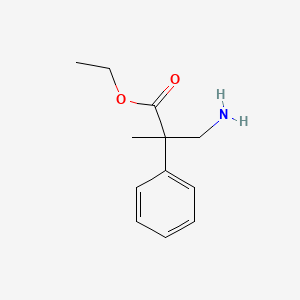
![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)


